molecular formula C16H20FN3 B4335311 N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-propylcyclopropan-1-amine

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-propylcyclopropan-1-amine

Cat. No.: B4335311
M. Wt: 273.35 g/mol
InChI Key: MGRDTIVMCNKHFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-propylcyclopropan-1-amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the fluorophenyl group in this compound enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-propylcyclopropan-1-amine typically involves a multi-step process. One common method is the reductive amination of 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde with 1-propylcyclopropanamine using a reducing agent such as sodium borohydride (NaBH4) in the presence of iodine (I2) as a catalyst . The reaction is carried out in methanol (MeOH) under neutral conditions at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-propylcyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: NaOMe in methanol, KOtBu in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-propylcyclopropan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other pyrazole derivatives.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-propylcyclopropan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The fluorophenyl group enhances the binding affinity and selectivity of the compound for its targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    3-(4-fluorophenyl)-1H-pyrazole derivatives: These compounds share the pyrazole core structure and fluorophenyl group, exhibiting similar biological activities.

    1-propylcyclopropanamine derivatives: Compounds with the cyclopropanamine moiety may have comparable chemical properties and reactivity.

Uniqueness

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-propylcyclopropan-1-amine is unique due to the combination of the pyrazole core, fluorophenyl group, and cyclopropanamine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-propylcyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3/c1-2-7-16(8-9-16)18-10-13-11-19-20-15(13)12-3-5-14(17)6-4-12/h3-6,11,18H,2,7-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRDTIVMCNKHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CC1)NCC2=C(NN=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-propylcyclopropan-1-amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-propylcyclopropan-1-amine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-propylcyclopropan-1-amine
Reactant of Route 4
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-propylcyclopropan-1-amine
Reactant of Route 5
Reactant of Route 5
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-propylcyclopropan-1-amine
Reactant of Route 6
Reactant of Route 6
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-propylcyclopropan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.